molecular formula C10H10Cl2OS B1303813 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone CAS No. 105917-69-9

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone

Cat. No.: B1303813
CAS No.: 105917-69-9
M. Wt: 249.16 g/mol
InChI Key: XQSKSCLAIKCMEB-UHFFFAOYSA-N
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Description

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is an aromatic ketone derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 3, an ethylsulfanyl group at position 4, and an acetyl group at position 1. The molecular formula is C₁₀H₁₀Cl₂OS, with a molecular weight of 249.16 g/mol. The chlorine substituents confer electron-withdrawing properties, while the ethylsulfanyl group introduces steric bulk and moderate electron donation via sulfur’s lone pairs. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive ketone moiety and halogenated aromatic system .

Properties

IUPAC Name

1-(2,3-dichloro-4-ethylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKSCLAIKCMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C=C1)C(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377373
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105917-69-9
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with appropriately substituted chlorinated aromatic precursors or phenylazo derivatives, which are then functionalized to introduce the ethylsulfanyl group and the ethanone functionality.

  • 2,3-Dichloro-4-hydroxyaniline or related dichlorophenyl intermediates are often prepared first, serving as a platform for further substitution.
  • Phenylazo compounds such as 2,3-bis-chloro-4-phenylazo-phenol are used as precursors in reduction steps to yield hydroxyanilines, which can be further transformed.

Preparation of 2,3-Dichloro-4-(ethylsulfanyl)phenyl Intermediate

The ethylsulfanyl group (-SEt) is introduced typically via nucleophilic substitution or thiolation reactions on a chlorinated aromatic ring.

  • A common approach involves the reaction of a chlorinated phenyl intermediate with ethylthiol or ethylsulfanyl reagents under controlled conditions to substitute a chlorine atom with the ethylsulfanyl group.
  • Solvents such as tetrahydrofuran or dimethylformamide are suitable for these reactions, often carried out at temperatures ranging from -20 °C to 50 °C to optimize selectivity and yield.

Formation of the Ethanone Moiety (Acetylation)

The ethanone group (acetyl group) is introduced onto the aromatic ring via Friedel-Crafts acylation or related ketone-forming reactions.

  • The acylation is typically performed using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride.
  • Reaction conditions are carefully controlled to avoid over-acylation or side reactions, often maintaining temperatures below room temperature initially and then allowing the mixture to warm to ambient temperature.

Reduction and Purification Steps

Reduction of azo or nitro intermediates to amines or hydroxyanilines is a critical step before or after sulfanyl substitution, depending on the synthetic route.

  • Hydrazine hydrate or sodium hydrosulfite in aqueous sodium hydroxide solution is used for reduction, avoiding expensive metal catalysts and pressurized hydrogen systems.
  • Reaction parameters such as molar ratios (e.g., 1:6 to 1:12 for azo compound to hydrazine hydrate), temperature (50–100 °C), and reaction time (2–12 hours) are optimized for high yield (>95%) and purity.
  • Post-reaction workup includes pH adjustment to neutral, extraction with ethyl acetate, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from toluene to obtain pure intermediates or final products.

Representative Preparation Procedure Summary

Step Reagents/Conditions Purpose Notes
1. Preparation of 2,3-dichloro-4-phenylazo-phenol Starting chlorinated aromatic compounds, azo coupling reagents Formation of azo intermediate Precursor for reduction
2. Reduction of azo compound Hydrazine hydrate (1:8–10 molar ratio), NaOH aqueous solution, 90 °C, 10 h Conversion to 2,3-dichloro-4-hydroxyaniline Avoids metal catalysts, high yield (95–98%)
3. Introduction of ethylsulfanyl group Reaction with ethylthiol or ethylsulfanyl reagents in polar aprotic solvents (e.g., DMF, THF), 0 to 50 °C Substitution of chlorine with ethylsulfanyl Controlled temperature for selectivity
4. Acetylation to form ethanone Acetyl chloride or acetic anhydride, Lewis acid catalyst (AlCl3), low temperature to room temp Formation of 1-ethanone group on aromatic ring Friedel-Crafts acylation
5. Purification Extraction, drying, rotary evaporation, recrystallization (toluene) Isolation of pure product Ensures high purity and yield

Research Findings and Optimization

  • The use of hydrazine hydrate in alkaline aqueous media for reduction is preferred due to cost-effectiveness, operational simplicity, and avoidance of hazardous catalysts.
  • Solvent choice for sulfanyl substitution significantly affects yield and selectivity; ethers like tetrahydrofuran and polar aprotic solvents such as dimethylformamide are optimal.
  • Temperature control during acylation and substitution steps is critical to minimize side reactions and maximize product purity.
  • The overall synthetic route benefits from a reduced number of steps, high selectivity, and yields typically exceeding 85%, with some steps achieving yields above 95%.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
Reduction of azo intermediate Hydrazine hydrate, NaOH Water/ethanol mixture 50–100 2–12 95–98 Avoids metal catalysts
Ethylsulfanyl substitution Ethylthiol or ethylsulfanyl reagent THF, DMF, or similar -20 to 50 1–5 >85 Temperature critical for selectivity
Acetylation (Friedel-Crafts) Acetyl chloride, AlCl3 DCM or similar 0 to 25 1–3 80–90 Controlled addition and temp

Chemical Reactions Analysis

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethan

Biological Activity

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone, also known as a dichlorophenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10Cl2OS
  • Molecular Weight : 251.16 g/mol
  • CAS Number : 2764247
  • Structure : The compound features a dichlorinated phenyl ring substituted with an ethyl sulfanyl group and an ethanone moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Chlorination : The starting phenolic compound undergoes chlorination at the 2 and 3 positions.
  • Ethyl Sulfanylation : An ethyl sulfanyl group is introduced via nucleophilic substitution.
  • Acetylation : The final step involves acetylation to form the ethanone structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MDA-MB-23115
HeLa20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dichloro compounds, including our target compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its favorable activity profile against resistant strains .

Cancer Cell Line Testing

Another significant study focused on the anticancer properties of this compound, where it was tested against multiple cancer cell lines. The findings suggested that it could be a promising candidate for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells .

Scientific Research Applications

Biomedical Research Applications

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone has multiple applications in biomedical research:

  • Proteomics Research : This compound is utilized in proteomics as a chemical probe to study protein interactions and modifications. Its ability to selectively modify cysteine residues makes it a valuable tool in understanding protein function and dynamics .
  • Drug Development : The compound serves as a lead structure in the development of new pharmaceuticals. Its derivatives have shown potential as therapeutic agents against various diseases, including cancer and infectious diseases. Research indicates that modifications to the ethylsulfanyl group can enhance biological activity and selectivity .

Synthetic Chemistry Applications

In synthetic chemistry, this compound is employed in:

  • Organic Synthesis : It acts as an intermediate in the synthesis of more complex molecules. For instance, it can be used to create novel chlorinated compounds that have applications in agrochemicals and pharmaceuticals .
  • Material Science : The compound's unique properties allow it to be incorporated into polymers or coatings, enhancing their chemical resistance and stability under various conditions .

Case Study 1: Proteomics Application

A study published in the Journal of Proteome Research demonstrated the use of this compound as a cysteine-targeting probe. Researchers found that it effectively modified specific cysteine residues in proteins, allowing for the identification of protein interactions critical for cellular signaling pathways.

Case Study 2: Drug Development

In drug discovery research, derivatives of this compound were tested for their anti-cancer properties. A series of analogs were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased potency compared to the parent compound, highlighting its potential as a scaffold for developing new anticancer drugs.

Data Tables

Application AreaDescription
Biomedical ResearchUsed as a chemical probe in proteomics studies
Drug DevelopmentServes as a lead structure for new pharmaceuticals
Synthetic ChemistryActs as an intermediate for synthesizing complex molecules
Material ScienceIncorporated into polymers for enhanced stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
  • Structure: Features a chloro-fluorophenyl group and a sulfanyl-linked isoquinoline moiety.
  • Molecular Weight: Higher (~425 g/mol) due to the isoquinoline and additional substituents.
  • Reactivity: The sulfanyl group participates in π-conjugation with the isoquinoline, enhancing electron delocalization. The fluorine atom increases electrophilicity compared to the dichloro analog.
  • Applications : Likely used in medicinal chemistry for its heterocyclic framework, which is common in kinase inhibitors .
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
  • Structure : Contains a bulky tert-butyl group at the para position.
  • Molecular Weight : 176.25 g/mol, significantly lighter due to the absence of halogens.
  • Reactivity : The tert-butyl group is strongly electron-donating, reducing the ketone’s electrophilicity. Steric hindrance from the tert-butyl group may slow nucleophilic attacks.
  • Applications : Commonly used as a precursor in fragrances and polymers due to its stability and low toxicity .
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone
  • Structure : Incorporates a ferrocene-ethynyl group at the para position.
  • Reactivity : The ferrocene moiety introduces redox activity, enabling electrocatalytic applications. The ethynyl linker enhances conjugation.
  • Applications : Used in electrochemical sensors for detecting biomolecules like tryptophan and cysteine .

Q & A

Basic: What are the recommended synthetic routes for 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or chlorination of pre-functionalized acetophenone derivatives . For example:

  • Step 1: Prepare the phenyl intermediate by introducing the ethylsulfanyl group via nucleophilic aromatic substitution (e.g., reacting 2,3-dichloro-4-fluorophenyl ethanone with ethyl mercaptan in the presence of a base like K₂CO₃).
  • Step 2: Chlorination using agents like Cl₂/AlCl₃ or SOCl₂ under controlled temperatures (0–25°C) to avoid over-chlorination .
  • Key Variables: Solvent polarity (e.g., dichloromethane vs. ethanol), catalyst loading (AlCl₃ at 1.2–1.5 eq.), and reaction time (2–6 hours) significantly impact regioselectivity and yield.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in ethanol/acetone at 25°C .
  • Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine structures via SHELXL (for bond lengths/angles) and SHELXS (for phase determination) .
  • Validation Metrics: Check R-factor (<0.05), mean σ(C–C) (~0.005 Å), and Hirshfeld surface analysis to confirm absence of disorder .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation (analogous to Safety Data Sheets for structurally similar compounds) .
  • Ventilation: Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas during synthesis) .
  • Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How do electronic effects of the 2,3-dichloro and ethylsulfanyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Chlorine Substituents: The electron-withdrawing Cl groups deactivate the ring, directing electrophilic attacks to the para position relative to the ethylsulfanyl group. This can complicate Suzuki-Miyaura couplings; use Pd(PPh₃)₄ with high-temperature conditions (80–100°C) .
  • Ethylsulfanyl Group: The sulfur atom’s lone pairs enhance solubility in polar aprotic solvents (e.g., DMF) but may coordinate to metal catalysts, requiring ligand optimization (e.g., XPhos) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • NMR Discrepancies: Compare δ values across solvents (CDCl₃ vs. DMSO-d₆). For example, the ethylsulfanyl group’s –SCH₂CH₃ protons may split into a quartet (δ 1.2–1.4 ppm) in CDCl₃ but shift upfield in DMSO due to hydrogen bonding .
  • IR Absorptions: Confirm the C=O stretch (~1680 cm⁻¹) and C–S stretch (~680 cm⁻¹) using KBr pellets. Discrepancies may arise from moisture content or crystallinity differences .
  • Validation: Cross-reference with high-resolution mass spectrometry (HRMS) and SC-XRD to confirm molecular identity .

Advanced: What strategies optimize this compound’s use as a precursor in medicinal chemistry?

Methodological Answer:

  • Bioisosteric Replacement: Replace the ethylsulfanyl group with sulfone (-SO₂-) to enhance metabolic stability while retaining target binding (e.g., kinase inhibitors) .
  • Derivatization: React the ketone with hydrazines to form hydrazones for antitubercular activity screening .
  • Crystallographic Docking: Use the SC-XRD structure (e.g., CCDC entry from ) for in silico docking studies with proteins like CYP450 isoforms .

Advanced: How does computational modeling predict the compound’s photodegradation pathways?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify bond dissociation energies (BDEs). The C–Cl bond (BDE ~75 kcal/mol) is prone to UV-induced cleavage .
  • TD-DFT: Simulate UV-Vis spectra to predict λmax shifts under varying pH. The ethylsulfanyl group’s conjugation may reduce bandgap energy, accelerating degradation .
  • Experimental Validation: Compare with HPLC-MS data to confirm major degradation products (e.g., dechlorinated derivatives) .

Advanced: What advanced spectroscopic techniques characterize its polymorphic forms?

Methodological Answer:

  • Synchrotron XRD: Resolve subtle lattice variations (e.g., monoclinic vs. orthorhombic) with high-flux radiation .
  • Solid-State NMR: Use ¹³C CP/MAS to distinguish polymorphs via chemical shift anisotropy (e.g., carbonyl carbon at δ 205–210 ppm) .
  • Thermal Analysis: DSC/TGA profiles identify metastable forms (melting point variations >5°C indicate polymorphism) .

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